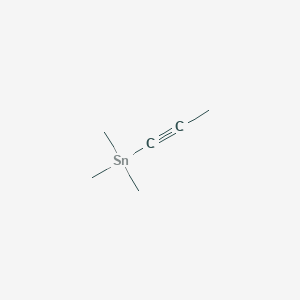
Stannane, trimethyl-1-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, trimethyl-1-propynyl-: is an organotin compound with the chemical formula C6H12Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stannane, trimethyl-1-propynyl- can be synthesized through various methods. One common method involves the reaction of trimethyltin chloride with 1-propynyl lithium . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of stannane, trimethyl-1-propynyl- may involve the use of organotin hydrides . These hydrides are prepared by reducing the corresponding chlorides with reducing agents such as lithium aluminium hydride or sodium borohydride . The process is scaled up to meet industrial demands, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Stannane, trimethyl-1-propynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the trimethyl-1-propynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Stannane, trimethyl-1-propynyl- has several applications in scientific research:
Biology: Organotin compounds, including stannane, trimethyl-1-propynyl-, are studied for their potential biological activities, such as and .
Medicine: Research is ongoing to explore the potential use of organotin compounds in due to their ability to interact with biological molecules.
Industry: It is used in the production of and as a stabilizer and catalyst.
Mecanismo De Acción
The mechanism by which stannane, trimethyl-1-propynyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biological molecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Tributylpropynylstannane (C15H30Sn): Similar in structure but with three butyl groups instead of three methyl groups.
Tetramethylstannane (C4H12Sn): Contains four methyl groups attached to tin.
Uniqueness: Stannane, trimethyl-1-propynyl- is unique due to its trimethyl-1-propynyl group , which imparts specific reactivity and properties. This makes it particularly useful in stannylation reactions and as a precursor for other organotin compounds.
Propiedades
Número CAS |
1692-19-9 |
|---|---|
Fórmula molecular |
C6H12Sn |
Peso molecular |
202.87 g/mol |
Nombre IUPAC |
trimethyl(prop-1-ynyl)stannane |
InChI |
InChI=1S/C3H3.3CH3.Sn/c1-3-2;;;;/h1H3;3*1H3; |
Clave InChI |
NFXOZWNWOBZYNM-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


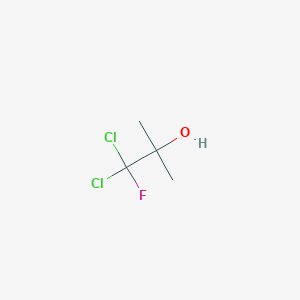

![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

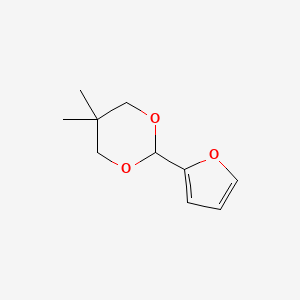

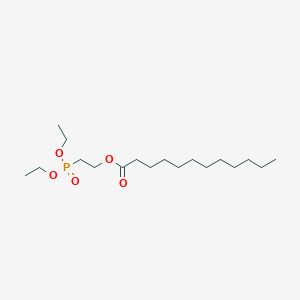
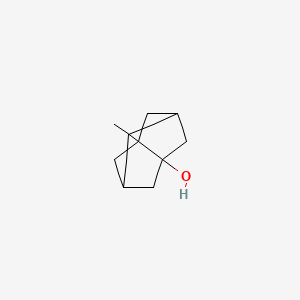

![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
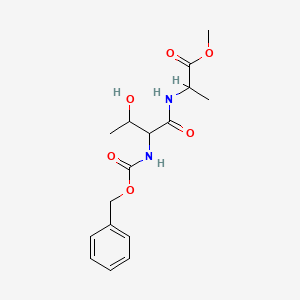


![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
